2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde
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Overview
Description
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 2,3,5-trichlorophenyl group and a carboxaldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde typically involves the condensation of 2,3,5-trichlorobenzaldehyde with a suitable pyrimidine precursor. One common method involves the use of a Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis . In cancer cells, it may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
2-(2,3,6-Trichlorophenyl)pyrimidine-5-carboxaldehyde: Similar structure but with a different substitution pattern on the phenyl ring.
4-Aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles: Compounds with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-(2,3,5-Trichlorophenyl)pyrimidine-5-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H5Cl3N2O |
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Molecular Weight |
287.5 g/mol |
IUPAC Name |
2-(2,3,5-trichlorophenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H5Cl3N2O/c12-7-1-8(10(14)9(13)2-7)11-15-3-6(5-17)4-16-11/h1-5H |
InChI Key |
KADTWJGFXUEHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(C=N2)C=O)Cl)Cl)Cl |
Origin of Product |
United States |
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